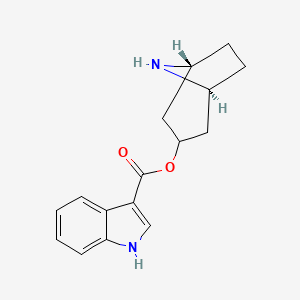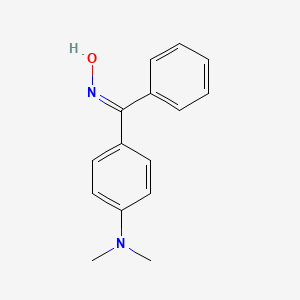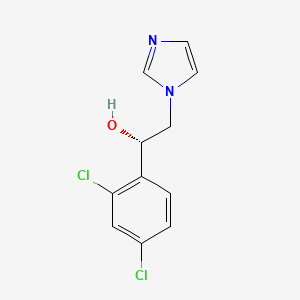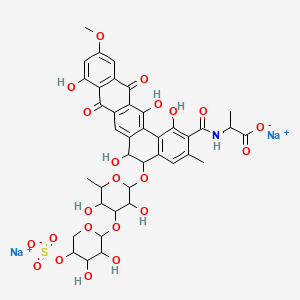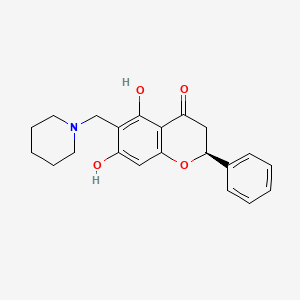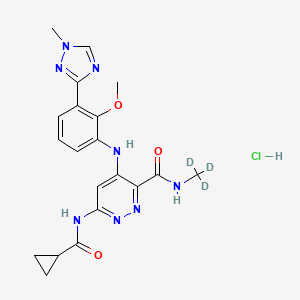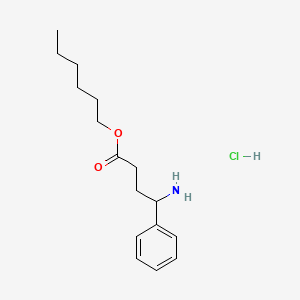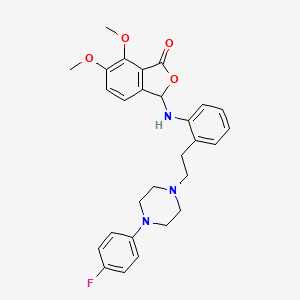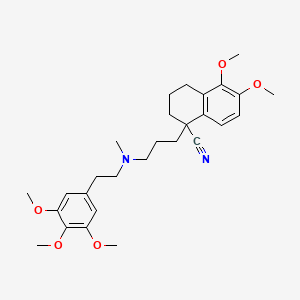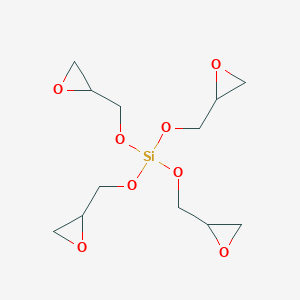
Tetraglycidyl silicate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraglycidyl silicate is a multifunctional epoxy resin known for its high-performance properties. It is widely used in various industrial applications due to its excellent thermal stability, mechanical strength, and chemical resistance. The compound is characterized by the presence of four glycidyl groups attached to a silicate backbone, which contributes to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetraglycidyl silicate typically involves the reaction of silicate precursors with epichlorohydrin in the presence of a catalyst. The process begins with the preparation of the silicate precursor, which is then reacted with epichlorohydrin under controlled conditions to form the this compound. The reaction is usually carried out at elevated temperatures and may require the use of solvents to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters to ensure high yield and purity. The process may include additional steps such as purification and stabilization to enhance the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tetraglycidyl silicate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups of this compound.
Substitution: The glycidyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and may require the use of catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized silicate derivatives, while substitution reactions can produce a variety of substituted silicate compounds .
Applications De Recherche Scientifique
Tetraglycidyl silicate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of tetraglycidyl silicate involves the formation of a highly cross-linked network upon curing. The glycidyl groups react with curing agents, leading to the formation of a three-dimensional network that imparts excellent mechanical and thermal properties to the material. The molecular targets and pathways involved in this process include the epoxy functional groups and the curing agents, which facilitate the cross-linking reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraglycidyl-4,4’-diaminodiphenylmethane: Known for its high thermal stability and mechanical strength.
Tetraglycidyl amine-based resins: These resins offer excellent adhesive properties and are used in various high-performance applications.
Uniqueness
Tetraglycidyl silicate stands out due to its unique combination of thermal stability, mechanical strength, and chemical resistance. Its silicate backbone provides additional rigidity and stability compared to other tetraglycidyl compounds, making it suitable for demanding applications in various industries .
Propriétés
Numéro CAS |
3214-67-3 |
|---|---|
Formule moléculaire |
C12H20O8Si |
Poids moléculaire |
320.37 g/mol |
Nom IUPAC |
tetrakis(oxiran-2-ylmethyl) silicate |
InChI |
InChI=1S/C12H20O8Si/c1-9(13-1)5-17-21(18-6-10-2-14-10,19-7-11-3-15-11)20-8-12-4-16-12/h9-12H,1-8H2 |
Clé InChI |
SKQBCHDKRXPLDL-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)CO[Si](OCC2CO2)(OCC3CO3)OCC4CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



